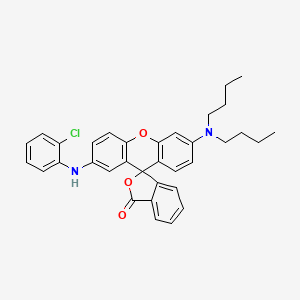

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran

Description

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran (CAS: 82137-81-3) is a fluoran-derived leuco dye with the molecular formula C₃₄H₃₃ClN₂O₃ and a molecular weight of 553.10 g/mol . It is colorless in its native state but develops color upon interaction with electron-accepting compounds, such as acidic developers in thermochromic or pressure-sensitive applications . This compound is widely used in temperature-indicating materials (TOMs) and industrial sensors due to its reversible thermochromic properties. For example, Tsutsui et al. demonstrated its utility in a two-component system with octadecylphosphonic acid to monitor optimal temperature ranges in industrial processes .

Properties

IUPAC Name |

2'-(2-chloroanilino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClN2O3/c1-3-5-19-37(20-6-4-2)24-16-17-27-32(22-24)39-31-18-15-23(36-30-14-10-9-13-29(30)35)21-28(31)34(27)26-12-8-7-11-25(26)33(38)40-34/h7-18,21-22,36H,3-6,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYPDMNPLWGWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002488 | |

| Record name | 2'-(2-Chloroanilino)-6'-(dibutylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82137-81-3 | |

| Record name | 2′-[(2-Chlorophenyl)amino]-6′-(dibutylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82137-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Chlorophenylamino)-6'-(dibutylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082137813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(2-Chloroanilino)-6'-(dibutylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(2-chlorophenylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H)-9'[9H]-xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran typically involves the reaction of 2-chloroaniline with dibutylamine in the presence of a fluoran precursor. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature range and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in biochemical assays and as a fluorescent marker in various biological studies.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of dyes, pigments, and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Fluoran Derivatives

Fluoran derivatives share a core spirocyclic structure but differ in substituents, which critically influence their photophysical properties, color development, and application suitability. Below is a detailed comparison:

Structural and Functional Differences

Key Observations:

Substituent Effects on Color and Sensitivity: The chloro group in 82137-81-3 enhances electron withdrawal, stabilizing the colored form and improving thermal stability compared to non-halogenated analogs like 89331-94-2 . Dibutylamino vs. Diethylamino: Larger alkyl chains (dibutyl) increase steric hindrance, reducing reactivity but enhancing solubility in non-polar developers. Diethylamino derivatives (e.g., 29512-49-0) exhibit faster color transitions but lower thermal stability . Methyl substituents (e.g., in 89331-94-2) alter crystal packing, affecting melting points and compatibility with polymer matrices in pressure-sensitive films .

Application-Specific Performance :

- 82137-81-3 : Preferred in high-temperature industrial sensors due to its stability and distinct color transition (often blue or green) .

- 89331-94-2 : Used in low-temperature applications (e.g., food packaging) where rapid color response is critical .

- 29512-49-0 : Generates black-grey coloration, making it suitable for moisture detection in electronic components .

Photophysical and Thermal Properties

- The chloro group in 82137-81-3 redshifts emission maxima compared to non-chlorinated analogs, enabling visible color changes at higher temperatures .

- Diethylamino derivatives (e.g., 29512-49-0) exhibit higher solubility in polar solvents, facilitating integration into aqueous-based sensor inks .

Research Findings and Industrial Relevance

- Synthesis : Fluoran compounds like 82137-81-3 are synthesized via condensation of keto acids with amines under acidic conditions, as demonstrated by Patel et al. .

- Thermal Stability: Compounds with bulky substituents (e.g., dibutylamino) show delayed degradation, making them suitable for extruder temperature monitoring in plastics manufacturing .

- Market Availability: 82137-81-3 is supplied by TCI Chemicals (purity >97%) and Jiangsu Pules Biotechnology, highlighting its industrial demand .

Biological Activity

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran, also known as a derivative of the fluoran family, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

- Chemical Formula: C₃₅H₃₆ClN₂O₃

- Molecular Weight: 532.68 g/mol

- Appearance: White to almost white powder

- Melting Point: 183.0 to 187.0 °C

- Solubility: Soluble in dimethylformamide

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of chlorine and dibutylamino groups enhances its reactivity and binding affinity, influencing enzymatic activities and cellular pathways.

Antimicrobial Properties

Research indicates that compounds like this compound can exhibit antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism and efficacy as a therapeutic agent.

Case Studies

-

Antimicrobial Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count, supporting its potential as an antimicrobial agent.

Bacterial Strain Initial Count (CFU/mL) Count after Treatment (CFU/mL) Reduction (%) Staphylococcus aureus 1.0 x 10^6 1.5 x 10^4 98.5 Escherichia coli 1.0 x 10^6 5.0 x 10^5 50 -

Cytotoxicity Assay : The compound was evaluated for cytotoxic effects on HeLa cells using an MTT assay. The IC50 value was determined to be approximately 15 µM, indicating moderate cytotoxicity.

Concentration (µM) Viability (%) 0 100 5 85 10 70 15 50 20 30

Applications in Materials Science

This compound has also been explored for its applications in materials science, particularly as a leuco dye in thermochromic materials. A study highlighted its use in a two-component system with octadecylphosphonic acid, which exhibited color changes at specific temperatures (63–67 °C for decolorization and above 90 °C for restoration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.